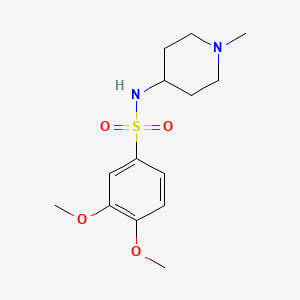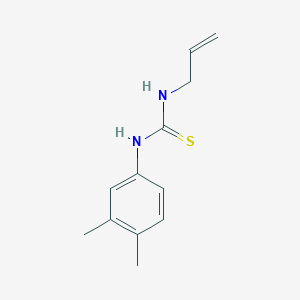![molecular formula C16H22N2O2S B4976233 N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide](/img/structure/B4976233.png)
N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide, also known as CPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPB belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
科学研究应用
N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide has been found to be a promising compound for the treatment of various diseases and disorders. It has been extensively studied for its potential use in the treatment of neuropathic pain, anxiety, and depression. N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide has also been found to exhibit anti-inflammatory and antinociceptive effects, making it a potential candidate for the treatment of chronic pain conditions.
作用机制
The mechanism of action of N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide is not fully understood. However, it has been hypothesized that N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide acts as a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, mood regulation, and immune responses. By blocking the sigma-1 receptor, N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide may modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammation. N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide has also been found to reduce anxiety-like behavior and improve depressive-like behavior in animal models of anxiety and depression. Additionally, N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide is its high selectivity for the sigma-1 receptor. This makes it a valuable tool for studying the physiological and pathological roles of this receptor. However, one limitation of N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide. One area of interest is the development of more potent and selective sigma-1 receptor antagonists. Another area of interest is the investigation of the potential use of N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide in the treatment of other diseases and disorders, such as cancer and neurodegenerative diseases. Additionally, further research is needed to elucidate the precise mechanism of action of N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide and its effects on various physiological processes.
Conclusion:
In conclusion, N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide, or N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide, is a promising compound that has gained significant attention in scientific research. Its potential therapeutic applications, mechanism of action, and biochemical and physiological effects make it a valuable tool for studying various physiological and pathological processes. Further research is needed to fully understand the potential of N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide and to develop more potent and selective sigma-1 receptor antagonists.
合成方法
The synthesis of N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide involves the reaction of 4-bromo-1-butanol with 4-aminobenzoic acid to form 4-bromo-1-butyl-4-aminobenzoate. This intermediate is then reacted with cyclopentyl isothiocyanate to yield N-[(cyclopentylamino)carbonothioyl]-4-bromo-1-butylbenzamide. Finally, the bromine atom is replaced with a propoxy group through a palladium-catalyzed coupling reaction to yield N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide.
属性
IUPAC Name |
N-(cyclopentylcarbamothioyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-2-11-20-14-9-7-12(8-10-14)15(19)18-16(21)17-13-5-3-4-6-13/h7-10,13H,2-6,11H2,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQKMLZVBWRAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-methyl-6-(1-pyrrolidinyl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4976179.png)
![3-chloro-N-[3-(diethylamino)propyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4976186.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4976197.png)
![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4976201.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4976205.png)


![5-{[5-(4-methoxy-3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4976245.png)
![2-[5-(3-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4976246.png)

![N-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4976265.png)